molecular formula C9H20ClNO B2878604 (2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride CAS No. 2411180-83-9

(2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride

Cat. No. B2878604
CAS RN: 2411180-83-9
M. Wt: 193.72
InChI Key: OVKGPPYTZIMJCY-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride, commonly known as TMBP-HCl, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

TMBP-HCl works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be a non-competitive inhibitor of certain enzymes, meaning that it does not bind to the same site as the substrate.
Biochemical and Physiological Effects:
TMBP-HCl has been shown to have various biochemical and physiological effects, depending on the enzyme it inhibits. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Inhibiting this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using TMBP-HCl in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, its use may be limited by its solubility and stability, as well as its potential for off-target effects.

Future Directions

There are several future directions for research on TMBP-HCl. One potential area of study is its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Finally, the synthesis of analogs of TMBP-HCl may lead to the development of more potent inhibitors with improved solubility and stability.

Synthesis Methods

The synthesis of TMBP-HCl involves the reaction of 2,3-epoxy-1-propanol with tert-butylamine, followed by the addition of methanol and hydrochloric acid. The resulting product is purified through recrystallization to obtain TMBP-HCl in its pure form.

Scientific Research Applications

TMBP-HCl has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and chemical biology. It has been identified as a potential inhibitor of enzymes involved in various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

(2R,3R)-2-tert-butyl-3-methoxypyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-7(11-4)5-6-10-8;/h7-8,10H,5-6H2,1-4H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXEJKDSYZDJL-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCN1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@@H](CCN1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Tert-butyl-3-methoxypyrrolidine;hydrochloride

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